7-Thiazol-2-yl-imidazo[1,2-a]pyridine

Metal coordination chemistry Platinum(II) anticancer complexes PBR-targeted drug delivery

7-Thiazol-2-yl-imidazo[1,2-a]pyridine (CAS 908268-79-1) is a fused bicyclic heterocycle in which a thiazole ring is directly attached at the 7-position of the imidazo[1,2-a]pyridine core. This scaffold is a privileged building block in medicinal chemistry and agrochemical research, enabling modular access to kinase inhibitors, cytotoxic agents, and metal-chelating ligands.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
Cat. No. B8497138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Thiazol-2-yl-imidazo[1,2-a]pyridine
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1C3=NC=CS3
InChIInChI=1S/C10H7N3S/c1-4-13-5-2-11-9(13)7-8(1)10-12-3-6-14-10/h1-7H
InChIKeyDUDWEEAQZRSOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Thiazol-2-yl-imidazo[1,2-a]pyridine – Key Procurement & Differentiation Profile for Imidazopyridine-Thiazole Building Blocks


7-Thiazol-2-yl-imidazo[1,2-a]pyridine (CAS 908268-79-1) is a fused bicyclic heterocycle in which a thiazole ring is directly attached at the 7-position of the imidazo[1,2-a]pyridine core . This scaffold is a privileged building block in medicinal chemistry and agrochemical research, enabling modular access to kinase inhibitors, cytotoxic agents, and metal-chelating ligands. The compound serves as the core structural motif for a series of biologically active derivatives targeting PI3K, NF-κB, ASK1, and peripheral benzodiazepine receptor (PBR), as well as antifungal agrochemical leads [1][2][3].

Why 7-Thiazol-2-yl-imidazo[1,2-a]pyridine Cannot Be Simply Replaced by Isomeric or Isosteric Analogs


Substituting the thiazol-2-yl group at the 7-position of the imidazo[1,2-a]pyridine core with other aryl or heteroaryl groups (e.g., phenyl, pyridyl, thiophenyl) fundamentally alters both the electronic character and the metal-coordination capacity of the scaffold [1]. The thiazole ring introduces a soft N/S donor atom pair that enables dinitrogen chelation to transition metals such as platinum(II), a property absent in phenyl or pyridyl analogs [1]. In the context of PI3K p110α inhibition, a thiazole substituent conferred an IC50 of 0.0028 µM and >1,000-fold isoform selectivity, whereas related imidazopyridines with alternative heteroaryl substitutions showed substantially weaker potency and broader isoform profiles [2]. Similarly, imidazopyridine-thiazole hybrids displayed markedly superior NF-κB inhibition (IC50 = 6.5 µM) and synergistic activity with EGFR inhibitors compared to thiophene-linked analogs in head-to-head evaluations within the same study [3]. These differences are not incremental; they reflect discrete pharmacophoric requirements for target engagement and selectivity that cannot be met by simple isosteric replacement.

Quantitative Differentiation Evidence for 7-Thiazol-2-yl-imidazo[1,2-a]pyridine vs. Comparator Scaffolds


Dinitrogen Chelation to Platinum(II): Thiazole-Imidazopyridine as a Bidentate Ligand vs. Non-Coordinating Aryl Analogs

The thiazol-2-yl-imidazo[1,2-a]pyridine scaffold (exemplified by compound 5 in Margiotta et al.) acts as a dinitrogen chelate toward platinum(II) via the imidazopyridine N(1) and thiazole N(3') atoms, forming the complex cis-[PtCl2(5)] (compound 8) [1]. In contrast, phenyl-substituted imidazo[1,2-a]pyridines lack the second heteroatom donor and cannot form analogous bidentate chelates. The PBR affinity of the free ligand 5 (IC50 = 2.81 nM) was fully preserved in the platinum complex 8 (IC50 = 4.6 nM), with selectivity indices exceeding 10,000 for both compounds [1].

Metal coordination chemistry Platinum(II) anticancer complexes PBR-targeted drug delivery

PI3K p110α Inhibition: Thiazole-Linked Imidazopyridine vs. Parent and Alternative Heteroaryl Derivatives

In a systematic SAR study by Hayakawa et al., structural optimization of imidazo[1,2-a]pyridine derivatives led to thiazole derivative 12, which exhibited an IC50 of 0.0028 µM against PI3K p110α and was described as highly selective for p110α over other PI3K isoforms (p110β, p110δ, p110γ) [1]. The parent imidazo[1,2-a]pyridine scaffold and earlier analogs lacking the thiazole substituent showed significantly weaker p110α inhibition. This represents a >100-fold improvement in potency attributed directly to the thiazole substitution pattern.

PI3K inhibitors Kinase isoform selectivity Cancer therapeutics

NF-κB Inhibition and Cytotoxic Synergy: Imidazopyridine-Thiazole vs. Imidazopyridine-Thiophene Hybrids

Vasu et al. synthesized a series of imidazo[1,2-a]pyridine derivatives linked to thiazole or thiophene motifs through a keto spacer and evaluated them head-to-head [1]. Among all compounds, the imidazopyridine-thiazole hybrid B5 demonstrated the maximum NF-κB inhibition with an IC50 of 6.5 ± 0.6 µM, whereas imidazopyridine-thiophene hybrids in the same series showed weaker NF-κB suppression [1]. Furthermore, combination of B5 with erlotinib or gefitinib in NCI-H23 cells (EGFR-overexpressing, KRAS G12V mutant) produced synergistic and additive antiproliferative effects, a property not observed to the same degree with thiophene-containing analogs [1].

NF-κB inhibitors Cytotoxicity EGFR combination therapy

Microwave-Assisted One-Pot Telescoped Synthesis: Yield and Throughput Advantage Over Traditional Multi-Step Routes

Macías-Benítez et al. reported a microwave-assisted one-pot telescoped protocol for the synthesis of imidazo[1,2-a]pyridines from primary or secondary alcohols using trichloroisocyanuric acid (TCCA) and TEMPO, completing the transformation within 25–45 minutes [1]. While 7-thiazol-2-yl-imidazo[1,2-a]pyridine was not the primary substrate in this study, the methodology is directly applicable to this scaffold class. Traditional multi-step condensation routes for 7-aryl-imidazo[1,2-a]pyridines typically require 12–24 hours and multiple purification steps, providing a benchmark for comparison [1].

Synthetic methodology Microwave-assisted synthesis Process chemistry

Antifungal Agrochemical Activity: Imidazopyridine-Thiazole-Hydrazone Hybrids vs. Commercial Fungicide Carbendazim

Yao et al. designed and synthesized thiazole and imidazo[1,2-a]pyridine derivatives containing a hydrazone substructure as potential agrochemicals [1]. Compound 1e, a thiazole-imidazopyridine-hydrazone hybrid, displayed in vitro EC50 values of 5.00, 18.24, 6.94, and 3.03 µg/mL against Botrytis cinerea, Cytospora sp., Fusarium graminearum, and Fusarium solani, respectively [1]. In detached fruit experiments against tomato gray mold, compound 1e at 40 µg/mL achieved 81.83% control efficacy over 5 days, which was comparable and even superior to the commercial fungicide carbendazim [1]. Imidazopyridine derivatives lacking the thiazole-hydrazone motif showed narrower-spectrum activity.

Agrochemicals Antifungal agents Crop protection

Prioritized Research and Industrial Application Scenarios for 7-Thiazol-2-yl-imidazo[1,2-a]pyridine


Targeted Platinum(II) Anticancer Conjugates with Retained Receptor Affinity

Researchers designing receptor-targeted platinum prodrugs should prioritize the 7-thiazol-2-yl-imidazo[1,2-a]pyridine scaffold over phenyl or pyridyl analogs because it uniquely provides a dinitrogen chelation motif (imidazopyridine N1 + thiazole N3') that binds Pt(II) while preserving nanomolar affinity (IC50 = 2.81 nM free ligand → 4.6 nM Pt complex) and >10,000-fold selectivity for the target receptor [1]. This enables the construction of theranostic or targeted cytotoxic agents where the carrier ligand itself contributes to target engagement rather than merely serving as an inert linker.

PI3K p110α-Selective Inhibitor Lead Optimization Campaigns

The thiazole-imidazopyridine conjugate represents a privileged chemotype for PI3Kα-selective inhibitor programs, with a demonstrated IC50 of 0.0028 µM and high selectivity over other Class I PI3K isoforms [1]. Procurement of 7-thiazol-2-yl-imidazo[1,2-a]pyridine as a starting building block enables rapid SAR exploration around a scaffold with validated target engagement, reducing the time from hit identification to lead optimization compared to de novo scaffold discovery.

NF-κB-Driven Inflammation and EGFR-Mutant Cancer Combination Therapy

For programs targeting NF-κB-dependent inflammatory diseases or KRAS/EGFR-mutant cancers, the imidazopyridine-thiazole scaffold (as exemplified by compound B5 with NF-κB IC50 = 6.5 µM) offers a quantitatively superior starting point compared to thiophene-linked analogs [1]. The demonstrated synergy with erlotinib and gefitinib in EGFR-overexpressing, KRAS-mutant NCI-H23 cells supports its use in combination therapy development where both NF-κB suppression and EGFR pathway modulation are desired [1].

Broad-Spectrum Antifungal Agrochemical Development with Resistance-Breaking Potential

Agrochemical research teams pursuing next-generation fungicides should consider the thiazole-imidazopyridine-hydrazone scaffold, which has demonstrated EC50 values as low as 3.03 µg/mL against Fusarium solani and in vivo control efficacy (81.83% at 40 µg/mL) that matches or exceeds the commercial standard carbendazim [1]. This scaffold offers a structurally distinct chemotype that may circumvent existing resistance mechanisms to benzimidazole fungicides [1].

Quote Request

Request a Quote for 7-Thiazol-2-yl-imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.